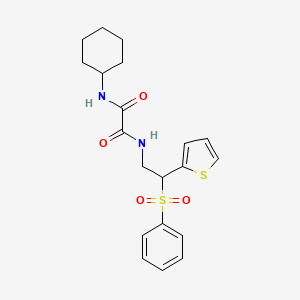
N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as CSRM617, is a novel small molecule that has been recently developed for its potential use as a therapeutic agent. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Mechanism of Action
The exact mechanism of action of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. Additionally, this compound may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. In vivo studies have demonstrated that this compound has antitumor activity and can inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is its potential as a therapeutic agent for the treatment of cancer. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may have a favorable safety profile. However, one of the limitations of this compound is its complex synthesis, which may limit its availability and increase its cost.
Future Directions
There are several future directions for the research and development of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cell types. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound to increase its availability for research and potential clinical use.
Conclusion:
In conclusion, this compound is a novel small molecule that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. While the exact mechanism of action of this compound is not fully understood, several studies have demonstrated its potential as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of cyclohexylamine with 2-bromoethyl phenyl sulfone to form N-cyclohexyl-2-(phenylsulfonyl)ethylamine. This intermediate is then reacted with 2-bromoethyl thiophene-2-carboxylate to form this compound. The overall synthesis of this compound is a complex process that requires expertise in organic chemistry and chemical synthesis.
Scientific Research Applications
N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has been extensively studied for its potential applications in cancer research. Several studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. These findings suggest that this compound has potential as a therapeutic agent for the treatment of cancer.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N'-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c23-19(20(24)22-15-8-3-1-4-9-15)21-14-18(17-12-7-13-27-17)28(25,26)16-10-5-2-6-11-16/h2,5-7,10-13,15,18H,1,3-4,8-9,14H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHORWBUKHRTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile](/img/structure/B2910350.png)
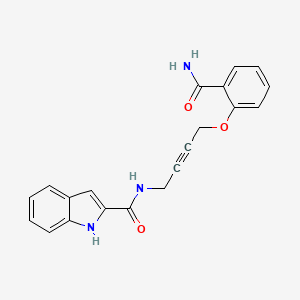
![1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile](/img/structure/B2910354.png)
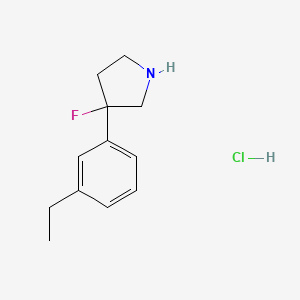

![Bicyclo[3.2.1]octan-2-ol](/img/structure/B2910359.png)
![methyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2910361.png)
![4-Methoxy-7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2910362.png)

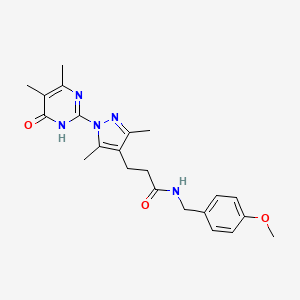
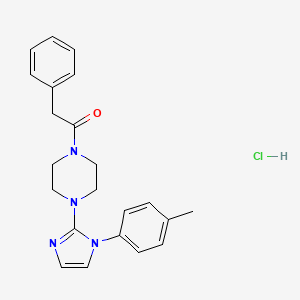

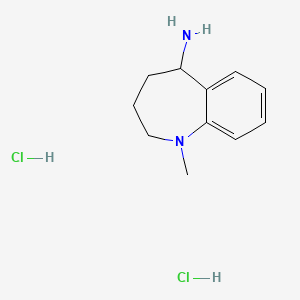
![N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2910372.png)
